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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

Get Quote

Executive Summary: The Steric Advantage in Drug
Design
In the landscape of medicinal chemistry, 1-Butylcyclohexanamine (CAS: 2626-61-1)

represents a critical scaffold for exploring steric bulk and lipophilicity in amine-based

pharmacophores. Unlike its unhindered parent, cyclohexanamine, or its secondary amine

isomer (N-butylcyclohexanamine), the geminal substitution pattern of 1-
butylcyclohexanamine offers unique resistance to metabolic deamination and alters receptor

binding kinetics.

This guide provides a rigorous comparative analysis of 1-butylcyclohexanamine against its

structural analogs. It is designed for researchers optimizing NMDA receptor antagonists, viral

channel blockers, or local anesthetics where the "umbrella effect" of the geminal butyl group is

a desired feature.
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To ensure experimental precision, we must distinguish the target molecule from its common

isomers.

Target Molecule:1-Butylcyclohexan-1-amine (Geminal primary amine).

Structure: The amino group (-NH₂) and butyl chain are attached to the same carbon (C1).

Key Feature: High steric hindrance around the nitrogen; quaternary carbon center.

Primary Isomer:Cyclohexanamine (Parent).

Structure: Monosubstituted cyclohexane.

Functional Isomer:N-Butylcyclohexanamine (Secondary amine).

Structure: Butyl group attached to the nitrogen, not the ring carbon.

Figure 1: Structural Family Tree & Steric Relationships

Cyclohexanamine
(Parent Scaffold)
CAS: 108-91-8

1-Butylcyclohexan-1-amine
(TARGET: Geminal Substitution)

CAS: 2626-61-1

 Geminal Alkylation
(+ Steric Bulk)

N-Butylcyclohexanamine
(Functional Isomer)
CAS: 10108-56-2

 N-Alkylation
(Secondary Amine)

1-Methylcyclohexanamine
(Lower Homolog)
CAS: 6526-78-9

 Homologation

 Chain Extension
(Methyl -> Butyl)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b13617842/docs?utm_src=pdf-body-img#comparative-profiling-of-1-butylcyclohexanamine-physical-properties-structural-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13617842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Structural relationship diagram highlighting the geminal substitution pathway from the

parent cyclohexanamine.

Comparative Physical Properties
The following data synthesizes experimental values with high-confidence computed models

where specific experimental data for the rare geminal isomer is limited.

Property
1-

Butylcyclohexa

namine (Target)

Cyclohexanami

ne (Parent)

N-

Butylcyclohexa

namine

(Isomer)

1-

Methylcyclohex

anamine

(Homolog)

CAS Number 2626-61-1 108-91-8 10108-56-2 6526-78-9

Formula C₁₀H₂₁N C₆H₁₃N C₁₀H₂₁N C₇H₁₅N

Mol.[1][2] Weight 155.28 g/mol 99.17 g/mol 155.28 g/mol 113.20 g/mol

Boiling Point
~205–210 °C

(Pred.)*
134.5 °C (Lit.) 207 °C (Lit.) ~145 °C (Est.)

Density
0.85–0.87 g/mL

(Pred.)
0.867 g/mL ~0.84 g/mL

0.868 g/mL (N-

isomer ref)

LogP

(Lipophilicity)
2.7 – 2.9 1.49 3.1 1.8

pKa (Basicity)
~10.2 – 10.4

(Pred.)**
10.66 10.8 ~10.5

Water Solubility Low (<1 g/L) Miscible Low Moderate

State (25°C)
Colorless

Liquid/Oil
Colorless Liquid Colorless Liquid Colorless Liquid

*Scientist's Note on Data:

Boiling Point: The target (geminal amine) is structurally similar to 1-butylcyclohexanol (BP

210°C). While amines typically boil slightly lower than their corresponding alcohols, the high
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molecular weight and globular shape suggest a boiling point in the 205–210°C range, very

similar to its N-butyl isomer.

pKa: Sterically hindered primary amines (geminal) often exhibit slightly reduced basicity

compared to the parent (10.66) due to the "solvation effect"—the bulky butyl group hinders

water molecules from stabilizing the protonated ammonium ion.

Deep Dive: Critical Parameters for Drug
Development
Lipophilicity (LogP) & BBB Penetration
The shift from Cyclohexanamine (LogP 1.49) to 1-Butylcyclohexanamine (LogP ~2.8) is

drastic.

Implication: This increase pushes the molecule into the optimal range for Blood-Brain Barrier

(BBB) penetration (typically LogP 2.0–3.5).

Application: This scaffold is ideal for CNS-active agents (e.g., NMDA antagonists similar to

Phencyclidine/PCP analogs) where high lipophilicity is required to cross neuronal

membranes.

Steric Shielding (The "Umbrella Effect")
The geminal butyl group acts as a steric umbrella over the amine.

Metabolic Stability: It protects the

-carbon from oxidative deamination by metabolic enzymes (e.g., MAO or P450s), potentially
prolonging the drug's half-life compared to linear analogs.

Receptor Selectivity: The bulk prevents binding to receptors with small pockets, increasing

selectivity for large-pore channels (e.g., viral M2 channels or glutamatergic ion channels).

Experimental Protocol: Synthesis &
Characterization
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Since 1-Butylcyclohexanamine is not a commodity chemical, in-house synthesis is often

required. The Ritter Reaction is the gold standard for generating geminal alkyl amines.

Protocol: Synthesis via Ritter Reaction
Objective: Synthesize 1-butylcyclohexan-1-amine from cyclohexanone.

Reagents:

Cyclohexanone[3][4]

n-Butylmagnesium bromide (Grignard reagent)

Sodium Cyanide (NaCN) or HCN (Caution!)

Sulfuric Acid (H₂SO₄) / Acetic Acid

Workflow:

Grignard Addition: React cyclohexanone with n-butylmagnesium bromide in dry ether to yield

1-butylcyclohexanol.

Validation point: Check GC-MS for alcohol peak (MW 156).

Ritter Reaction: Treat 1-butylcyclohexanol with NaCN (or HCN) in concentrated

H₂SO₄/AcOH at 0°C -> RT. This forms the Formamide intermediate.

Mechanism:[4][5] The alcohol forms a tertiary carbocation, which is trapped by the nitrile.

Hydrolysis: Reflux the formamide in 6M HCl or NaOH to cleave the formyl group, yielding the

free amine.

Purification: Acid-base extraction followed by distillation.

Figure 2: Synthesis Workflow (Ritter Pathway)
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Caption: Step-by-step synthetic route converting cyclohexanone to the target geminal amine.

Characterization Checklist (Self-Validating)
¹H NMR (CDCl₃): Look for the disappearance of the

-proton signal (present in parent cyclohexanamine at ~2.6 ppm). In the target, C1 is
quaternary, so no

-proton exists.

¹³C NMR: Identify the quaternary carbon signal at ~50–55 ppm (shifted downfield due to

Nitrogen).

Boiling Point: Distill and collect fraction at ~205–210°C (atmospheric) or ~95°C at 15 mmHg.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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